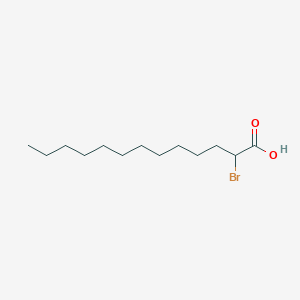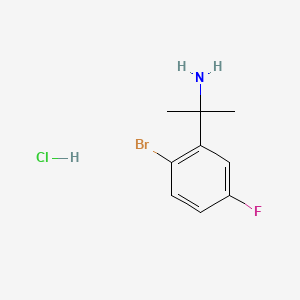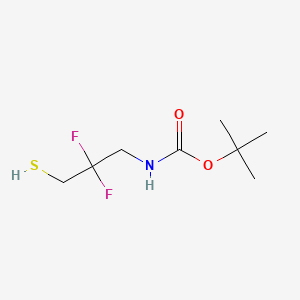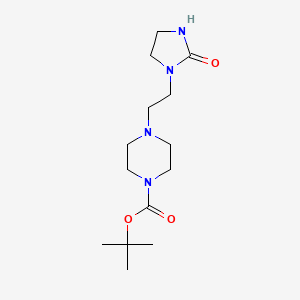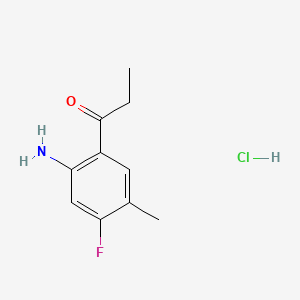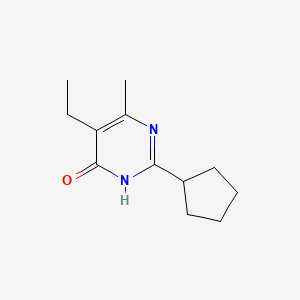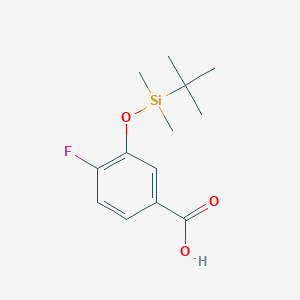
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid typically involves the protection of the hydroxyl group of 4-fluorobenzoic acid with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the Si-O bond .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Tert-butyldimethylsilyl)oxy)-propanol
- 3-((Tert-butyldimethylsilyl)oxy)-propionaldehyde
- 3-((Tert-butyldimethylsilyl)oxy)-phenylboronic acid
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is unique due to the presence of both the TBDMS protecting group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C13H19FO3Si |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-11-8-9(12(15)16)6-7-10(11)14/h6-8H,1-5H3,(H,15,16) |
Clave InChI |
UARWCOSFPCPGOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


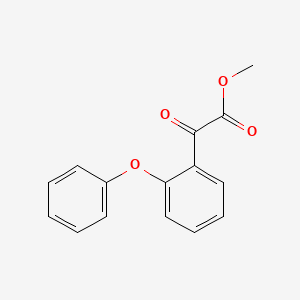
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
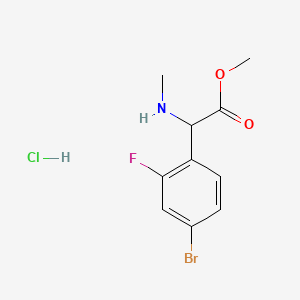
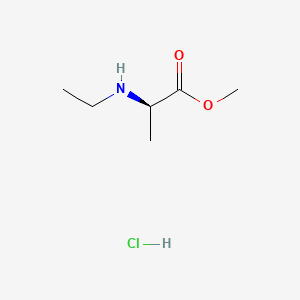
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
